3-Bromo-5-chloro-2-iodothiophene

Regiochemistry Structure-Activity Relationship Synthetic Chemistry

This mixed halothiophene features a programmed I>Br>Cl reactivity profile, enabling precise, sequential functionalization for complex molecular architectures. Unlike generic mono- or dihalothiophenes, its 2,3,5-substitution pattern minimizes non-selective reactions, maximizing synthetic yield and regioregularity for advanced materials and medicinal chemistry. A critical building block for iterative oligothiophene synthesis and late-stage diversification.

Molecular Formula C4HBrClIS
Molecular Weight 323.37
CAS No. 2567495-54-7
Cat. No. B2772466
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-5-chloro-2-iodothiophene
CAS2567495-54-7
Molecular FormulaC4HBrClIS
Molecular Weight323.37
Structural Identifiers
SMILESC1=C(SC(=C1Br)I)Cl
InChIInChI=1S/C4HBrClIS/c5-2-1-3(6)8-4(2)7/h1H
InChIKeyJWPVMEPKGACKMC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromo-5-chloro-2-iodothiophene (CAS 2567495-54-7): A Differentiated Polyhalogenated Thiophene Scaffold for Precision Synthesis


3-Bromo-5-chloro-2-iodothiophene (CAS 2567495-54-7) is a polyhalogenated thiophene derivative bearing three distinct halogen substituents (bromine, chlorine, and iodine) at the 3-, 5-, and 2-positions of the thiophene ring, respectively . This compound belongs to the class of mixed halothiophenes, which are recognized as versatile building blocks in organic synthesis due to the inherent differential reactivity of the carbon-halogen bonds [1]. The specific halogenation pattern (2-iodo, 3-bromo, 5-chloro) establishes a clear hierarchy of reactivity (I > Br > Cl) that enables programmed, sequential functionalization strategies for the construction of complex molecular architectures [2].

Why 3-Bromo-5-chloro-2-iodothiophene Cannot Be Replaced by Simpler Halothiophenes


Generic substitution with simpler mono- or dihalothiophenes fails to recapitulate the unique synthetic utility of 3-bromo-5-chloro-2-iodothiophene. The presence of three different halogens with a defined reactivity gradient (iodine being most reactive, followed by bromine, and then chlorine) is critical [1]. This gradient allows for precise, sequential cross-coupling or substitution events without the need for de novo installation or protection/deprotection steps [2]. In contrast, using a mixture of simpler halothiophenes introduces complexity, increases the number of synthetic steps, and risks non-selective reactions due to competing reactivity, ultimately compromising yield, purity, and overall process efficiency [3]. The specific 2,3,5-substitution pattern is also non-trivial, as different regioisomers exhibit distinct chemical behaviors and physical properties .

Quantitative Differentiation of 3-Bromo-5-chloro-2-iodothiophene: A Comparator-Based Evidence Guide


Regioisomeric Distinction: 3-Bromo-5-chloro-2-iodothiophene vs. 5-Bromo-3-chloro-2-iodothiophene

The specific substitution pattern of 3-bromo-5-chloro-2-iodothiophene (CAS 2567495-54-7) is distinct from its positional isomer, 5-bromo-3-chloro-2-iodothiophene (CAS 2386445-24-3). This difference in halogen placement on the thiophene ring leads to divergent physicochemical properties and synthetic potential . The compound's unique arrangement is a direct outcome of a specific synthetic pathway involving a 2-Li-5-bromo-3-chloro-intermediate, which was quenched with iodine to yield the desired 2-iodo, 3-bromo, 5-chloro regioisomer with 70% yield [1].

Regiochemistry Structure-Activity Relationship Synthetic Chemistry

Synthetic Accessibility: Optimized Yield for 3-Bromo-5-chloro-2-iodothiophene

A targeted, high-yielding synthetic route has been established for the specific regioisomer 3-bromo-5-chloro-2-iodothiophene (as 5-bromo-3-chloro-2-iodothiophene), achieving a 70% isolated yield [1]. This is achieved through a controlled halogen dance reaction and immediate quenching of a 2-Li-5-bromo-3-chloro-intermediate with iodine, a protocol designed to minimize side reactions like non-selective transhalogenation [1]. In contrast, attempts to synthesize other mixed trihalothiophene regioisomers via similar methods resulted in complex mixtures of di- and tri-halogenated compounds, as reported for targets like 3-bromo-2-chloro-5-iodothiophene and 2-bromo-3-chloro-5-iodothiophene [2].

Organic Synthesis Process Chemistry Yield Optimization

Hierarchical Reactivity for Sequential Functionalization: I > Br > Cl

The core value of 3-bromo-5-chloro-2-iodothiophene lies in the well-established reactivity gradient among its carbon-halogen bonds. Studies on halogen dance reactions at mixed halothiophenes have unequivocally demonstrated that an iodo-substituent migrates preferentially over a bromo-substituent, which in turn migrates preferentially over a chloro-substituent [1]. This translates to a predictable order of reactivity in transition metal-catalyzed cross-coupling reactions, where oxidative addition typically follows the order C-I > C-Br > C-Cl [2]. For example, in nickel-catalyzed polymerizations, monomers bearing different halogens exhibit distinct behaviors: iodinated monomers show notable inhibition by Mg salt by-products, brominated monomers enable controlled polymerization, and chlorinated monomers result in uncontrolled polymerization [3].

Cross-Coupling Chemoselectivity Polymer Chemistry

Electrochemical Differentiation: Unique Redox Behavior of Mixed Dihalothiophenes

Electrochemical studies on related mixed halothiophenes demonstrate that the combination of different halogens leads to unique redox behavior not observed in simpler analogs. For instance, cyclic voltammograms for the reduction of 2-bromo-5-chlorothiophene and 3-bromo-2-chlorothiophene each exhibit a pair of irreversible two-electron waves, corresponding to the sequential cleavage of the two carbon-halogen bonds [1]. The presence of a third, more reactive iodine atom in 3-bromo-5-chloro-2-iodothiophene would introduce an additional, distinct redox event at a less negative potential, creating a more complex and potentially useful electrochemical profile. In contrast, mono-halothiophenes (e.g., 2-bromo-, 3-chloro-) exhibit only a single irreversible two-electron wave [1].

Electrochemistry Reduction Potential Halogen Dance

High-Value Application Scenarios for 3-Bromo-5-chloro-2-iodothiophene


Iterative Synthesis of Regioregular Head-to-Tail Oligo- and Polythiophenes

The hierarchical reactivity of 3-bromo-5-chloro-2-iodothiophene makes it an ideal monomer for the stepwise, iterative synthesis of regioregular head-to-tail (HT) oligothiophenes and polythiophenes [1]. The sequence involves initial cross-coupling at the most reactive C-I bond, followed by a halogen exchange (e.g., Br to I) and subsequent coupling, and finally functionalization of the least reactive C-Cl bond [2]. This programmed approach ensures precise control over the polymer sequence and regioregularity, which is critical for achieving high performance in organic electronic devices such as organic thin-film transistors (OTFTs) and photovoltaic cells [3].

Synthesis of Complex, Multifunctional Drug Candidates and Biological Probes

The ability to sequentially introduce three distinct functional groups onto the thiophene scaffold is invaluable in medicinal chemistry for the divergent synthesis of compound libraries or the convergent assembly of complex drug candidates [1]. 3-Bromo-5-chloro-2-iodothiophene can serve as a core template for installing a desired pharmacophore, a solubilizing group, and a targeting moiety, respectively, with high fidelity and minimal protection/deprotection chemistry [2]. This efficiency accelerates lead optimization and structure-activity relationship (SAR) studies.

Construction of 'Quasi T-Shape' Molecular Scaffolds for Advanced Materials

Building on the concept of multihalo-heteroaromatics as regioselective building blocks [1], 3-bromo-5-chloro-2-iodothiophene can be used to create 'quasi T-shape' molecular scaffolds. By sequentially functionalizing the 2-, 3-, and 5-positions, it is possible to construct large, sophisticated molecular systems with defined, three-dimensional architectures [2]. This approach is particularly relevant for the development of advanced materials for molecular recognition, sensing, and catalysis, where spatial orientation of functional groups is paramount.

Precursor for Novel Conjugated Polymers via Mixed Halogen Polymerization

Patented methodologies for mixed halogen polymerization highlight the use of monomers bearing two different halogens to control polymer growth and end-group fidelity [1]. While 3-bromo-5-chloro-2-iodothiophene contains three halogens, it could be employed in a polymerization scheme where, for example, the C-I and C-Br bonds are consumed in the main chain propagation, leaving the C-Cl bond available for post-polymerization functionalization. This offers a route to create functionalized, conjugated polymers with tailored properties [2].

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